molecular formula C8H3BrF4O B2854066 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone CAS No. 1208075-82-4

1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone

Cat. No.: B2854066
CAS No.: 1208075-82-4
M. Wt: 271.009
InChI Key: VIAZLBYMYOENQS-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone typically involves the reaction of 2-bromo-6-fluorobenzene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride

    Solvent: Anhydrous solvents like dichloromethane or chloroform

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoroethanol.

    Oxidation: Formation of 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoroacetic acid.

Scientific Research Applications

1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone
  • 1-(2-Bromo-6-chloro-phenyl)-2,2,2-trifluoro-ethanone
  • 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-propanone

Comparison: 1-(2-Bromo-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. Compared to its analogs, this compound exhibits higher reactivity in nucleophilic substitution reactions and enhanced stability under oxidative conditions. The trifluoromethyl group further distinguishes it by increasing its lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(2-bromo-6-fluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAZLBYMYOENQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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